2,2-Bis(4-iodophenyl)adamantane
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Overview
Description
2,2-Bis(4-iodophenyl)adamantane is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound features two 4-iodophenyl groups attached to the adamantane core, making it a valuable molecule in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-iodophenyl)adamantane typically involves the coupling of 1,3-diphenyladamantane with iodine. One common method is the copper(I)-catalyzed reaction of benzimidazole with 1,3-bis(4-iodophenyl)adamantane, yielding the desired product in 51% yield .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of palladium-catalyzed coupling reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-iodophenyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are often used for substitution reactions.
Oxidation: Iodine and other oxidants can be used for oxidative dehydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of iodine with benzimidazole yields a bidentate ligand .
Scientific Research Applications
2,2-Bis(4-iodophenyl)adamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and coordination polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.
Medicine: Explored for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-iodophenyl)adamantane involves its ability to form stable complexes with various molecular targets. The iodine atoms play a crucial role in facilitating these interactions, making the compound effective in various catalytic and biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyladamantane: Similar structure but lacks the iodine atoms, making it less reactive in certain chemical reactions.
1,3,5,7-Tetrakis(4-iodophenyl)adamantane: Contains more iodine atoms, leading to different reactivity and applications.
Uniqueness
2,2-Bis(4-iodophenyl)adamantane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and form stable complexes makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C22H22I2 |
---|---|
Molecular Weight |
540.2 g/mol |
IUPAC Name |
2,2-bis(4-iodophenyl)adamantane |
InChI |
InChI=1S/C22H22I2/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14/h1-8,14-15,18-19H,9-13H2 |
InChI Key |
XQCWLKDHJVKLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)I)C5=CC=C(C=C5)I |
Origin of Product |
United States |
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